(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
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Overview
Description
(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxabicycloheptane ring system, an amino group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furans are commonly used as the diene, and olefinic or acetylenic compounds serve as the dienophiles . The reaction conditions often include moderate temperatures and the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of enantiomerically pure starting materials or chiral catalysts can ensure the production of the desired stereoisomer. The final step involves converting the free base to its hydrochloride salt form to improve its handling and stability.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its bicyclic structure mimics natural substrates, making it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its derivatives are being investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with unique mechanical and chemical properties. Its rigid bicyclic structure imparts strength and stability to the resulting materials.
Mechanism of Action
The mechanism of action of (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;methyl ester
- (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;ethyl ester
Uniqueness
The hydrochloride salt form of (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid enhances its solubility and stability, making it more suitable for various applications compared to its free acid or ester forms. This compound’s unique combination of an oxabicycloheptane ring, amino group, and carboxylic acid group provides a versatile platform for chemical modifications and functionalization.
Properties
IUPAC Name |
(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-4-1-7(6(9)10)2-5(4)11-3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRPIDGCJGFRQB-SPVONFOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2CC1(CO2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2C[C@@]1(CO2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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